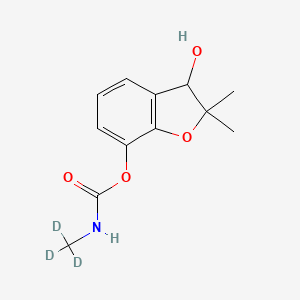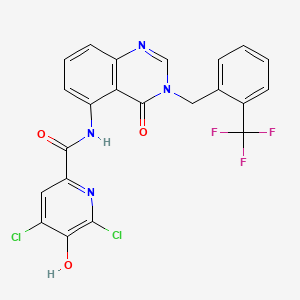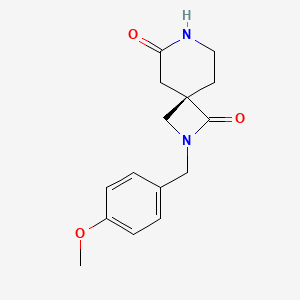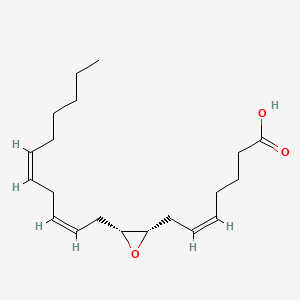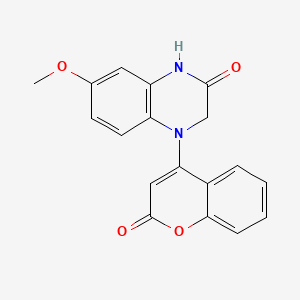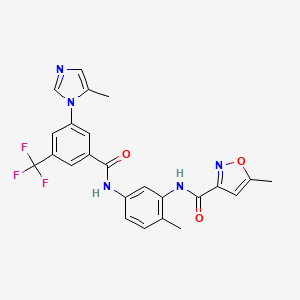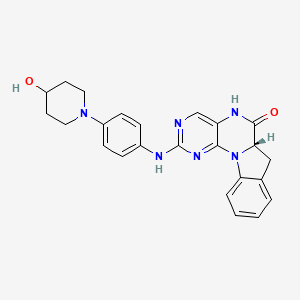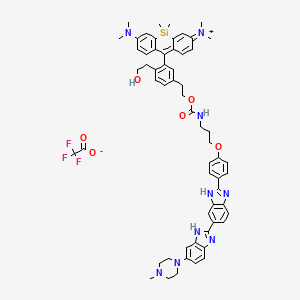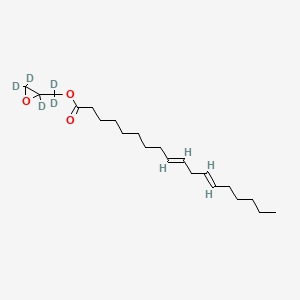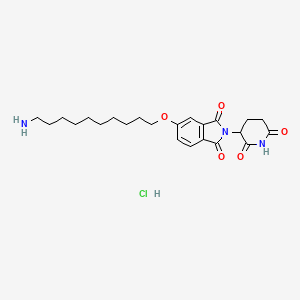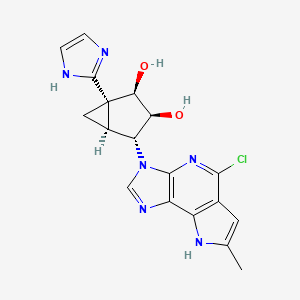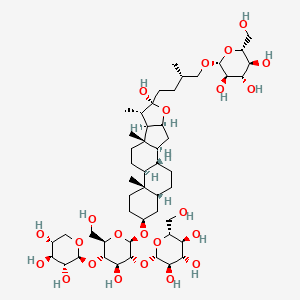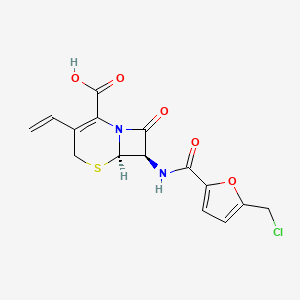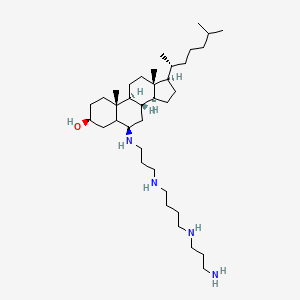
Claramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Claramine is a polyaminosterol compound known for its broad-spectrum antimicrobial propertiesThis compound has shown promise in treating infections caused by both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains .
Méthodes De Préparation
Claramine can be synthesized through several routes One common method involves the modification of cholic acid derivativesThis process involves multiple steps, including protection and deprotection of functional groups, as well as selective oxidation and reduction reactions . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Claramine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. Major products formed from these reactions include modified polyaminosterol derivatives with altered biological activities .
Applications De Recherche Scientifique
Claramine has been extensively studied for its antimicrobial properties. It has shown efficacy against a wide range of bacterial strains, including those resistant to conventional antibiotics . In addition to its antimicrobial activity, this compound has been investigated for its potential neuroprotective effects. Studies have shown that this compound can inhibit the aggregation of α-synuclein, a protein associated with Parkinson’s disease, thereby preventing the formation of toxic aggregates . Furthermore, this compound has been explored for its role in regulating insulin signaling pathways, making it a potential therapeutic agent for diabetes .
Mécanisme D'action
The mechanism of action of Claramine involves its interaction with bacterial membranes. This compound disrupts the integrity of the bacterial cell membrane, leading to cell lysis and death . Additionally, this compound has been shown to inhibit the primary nucleation of α-synuclein within liquid condensates, preventing the formation of toxic aggregates associated with neurodegenerative diseases . The compound also modulates insulin signaling pathways by inhibiting protein tyrosine phosphatase 1B, thereby enhancing insulin sensitivity .
Comparaison Avec Des Composés Similaires
Claramine is similar to other polyaminosterol compounds such as squalamine and trodusquemine. These compounds share a common steroid backbone with polyamine groups, which contribute to their biological activities. this compound is unique in its broad-spectrum antimicrobial activity and its ability to inhibit α-synuclein aggregation . Squalamine, on the other hand, is primarily known for its anti-angiogenic properties, while trodusquemine is studied for its potential in treating obesity and diabetes .
Conclusion
This compound is a versatile compound with significant potential in various scientific and medical fields. Its broad-spectrum antimicrobial activity, neuroprotective effects, and ability to modulate insulin signaling pathways make it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C37H72N4O |
|---|---|
Poids moléculaire |
589.0 g/mol |
Nom IUPAC |
(3S,6R,8S,9S,10R,13R,14S,17R)-6-[3-[4-(3-aminopropylamino)butylamino]propylamino]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C37H72N4O/c1-27(2)11-8-12-28(3)31-13-14-32-30-26-35(41-24-10-23-40-21-7-6-20-39-22-9-19-38)34-25-29(42)15-17-37(34,5)33(30)16-18-36(31,32)4/h27-35,39-42H,6-26,38H2,1-5H3/t28-,29+,30+,31-,32+,33+,34?,35-,36-,37-/m1/s1 |
Clé InChI |
NRDCWXLXPKROKL-LJWFXSKRSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4[C@@]3(CC[C@@H](C4)O)C)NCCCNCCCCNCCCN)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)NCCCNCCCCNCCCN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


